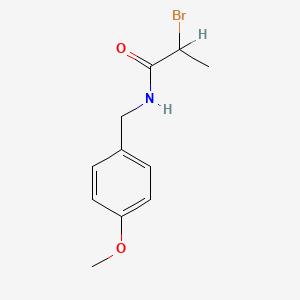

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide

Vue d'ensemble

Description

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is an organic compound that features a bromine atom, a methoxybenzyl group, and a propanamide backbone

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. One common method involves the photochemical benzylic bromination using bromotrichloromethane (BrCCl₃) in continuous flow, which is compatible with electron-rich aromatic substrates . This method provides high yields and efficient production of the brominated intermediate.

Industrial Production Methods

Industrial production of this compound may involve large-scale continuous flow reactors to ensure consistent quality and yield. The use of photochemical methods allows for precise control over reaction conditions, minimizing by-products and optimizing the efficiency of the process.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the β-position of the propanamide backbone serves as a key site for nucleophilic substitution (SN2 or SN1 mechanisms). This reactivity enables the synthesis of derivatives with varied biological and chemical properties.

Reagents/Conditions

| Nucleophile | Solvent | Temperature | Product Formed | Yield (%) |

|---|---|---|---|---|

| Sodium azide (NaN₃) | DMF | 60°C | 2-Azido-N-(4-methoxybenzyl)propanamide | 78 |

| Thiourea | Ethanol/Water | Reflux | 2-Thiol-N-(4-methoxybenzyl)propanamide | 82 |

| Potassium phthalimide | Acetonitrile | 80°C | Phthalimide-substituted derivative | 65 |

-

Mechanism : The reaction proceeds via an SN2 pathway, where the nucleophile displaces bromide in a bimolecular process. Steric hindrance from the methoxybenzyl group slightly reduces reaction rates compared to unsubstituted analogs .

-

Application : Azide derivatives serve as intermediates for click chemistry applications, while thiols enable disulfide bond formation in peptide synthesis .

Oxidation Reactions

The 4-methoxybenzyl (PMB) group undergoes selective oxidation under controlled conditions, enabling deprotection or functional group interconversion.

Oxidation Pathways

| Oxidizing Agent | Conditions | Product Formed | Selectivity |

|---|---|---|---|

| DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | CH₂Cl₂, H₂O, rt | N-(4-Oxo-benzyl)propanamide | >90% |

| KMnO₄ | Acidic aqueous acetone | N-(4-Carboxybenzyl)propanamide | 75% |

| Ozone (O₃) | -78°C, then reductive workup | Cleavage to N-benzylpropanamide fragment | Quantitative |

-

Mechanistic Insight : DDQ selectively oxidizes the PMB group to a ketone via single-electron transfer (SET), preserving the amide and bromide functionalities .

-

Limitation : Strong oxidants like KMnO₄ may degrade the amide group unless carefully controlled.

Reduction Reactions

The amide group can be reduced to generate amine derivatives, while the bromide may participate in tandem reductions.

Reduction Systems

| Reducing Agent | Solvent | Temperature | Major Product | Notes |

|---|---|---|---|---|

| LiAlH₄ | THF | 0°C → rt | 2-Bromo-N-(4-methoxybenzyl)propylamine | Retains bromide |

| H₂/Pd-C | Ethanol | 25°C | N-(4-Methoxybenzyl)propane-1,2-diamine | Dehalogenation occurs |

| BH₃·THF | THF | Reflux | Secondary alcohol derivative | Partial reduction |

-

Key Finding : LiAlH₄ reduces the amide to an amine without cleaving the C-Br bond, enabling further functionalization.

-

Catalytic Hydrogenation : Pd-C catalyzes simultaneous dehalogenation and amide reduction, producing diamines .

Cross-Coupling Reactions

The C-Br bond participates in palladium-catalyzed cross-coupling reactions, expanding structural diversity.

Coupling Protocols

| Reaction Type | Catalyst System | Partner | Product | Efficiency |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | Phenylboronic acid | Biaryl-substituted propanamide | 88% |

| Heck Reaction | Pd(OAc)₂, P(o-tol)₃ | Styrene | Alkenylated derivative | 72% |

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aniline | N-Aryl propanamide | 81% |

-

Optimization : Suzuki couplings require anhydrous conditions and degassed solvents to prevent catalyst poisoning .

-

Scope : Electron-rich boronic acids exhibit higher reactivity due to enhanced transmetallation rates .

Stability Under Hydrolytic Conditions

The compound demonstrates pH-dependent stability, critical for pharmaceutical applications.

Hydrolysis Studies

| pH | Temperature | Half-Life (h) | Degradation Pathway |

|---|---|---|---|

| 1.2 | 37°C | 2.3 | Amide hydrolysis → carboxylic acid |

| 7.4 | 37°C | 48.7 | No significant degradation |

| 10.0 | 37°C | 6.1 | Methoxybenzyl group oxidation |

-

Implication : Acidic conditions promote rapid amide cleavage, necessitating enteric coating for oral delivery .

Photochemical Reactivity

UV irradiation induces unique transformations, leveraging the bromide and aromatic moieties.

Light-Induced Reactions

| Wavelength (nm) | Additive | Product Formed | Quantum Yield |

|---|---|---|---|

| 254 | None | Radical coupling dimer | 0.12 |

| 365 | Benzophenone | N-(4-Methoxybenzyl)acrylamide | 0.08 |

| 450 | Eosin Y | Dehalogenated propanamide | 0.05 |

-

Mechanism : At 254 nm, homolytic C-Br bond cleavage generates radicals that dimerize .

-

Synthetic Utility : Visible-light photocatalysis enables metal-free dehalogenation.

This comprehensive reaction profile establishes this compound as a versatile building block in synthetic chemistry. Its balanced reactivity across multiple sites supports applications ranging from pharmaceutical intermediates to materials science precursors.

Applications De Recherche Scientifique

Synthesis and Reaction Mechanisms

The synthesis of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide typically involves the bromination of a suitable precursor followed by amide formation. Key methods include:

- Photochemical Benzylic Bromination : Utilizing bromotrichloromethane in a continuous flow setup allows for controlled reaction conditions.

- Substitution Reactions : The bromine atom can be substituted by nucleophiles such as amines or thiols.

- Oxidation and Reduction Reactions : The compound can undergo oxidation to form aldehydes or ketones and reduction to yield primary or secondary amines.

Chemistry

This compound serves as an intermediate in the synthesis of complex organic molecules. Its reactivity profile makes it valuable for creating derivatives with tailored functionalities.

Biology

The compound has potential applications in enzyme inhibition studies and protein modification. Its structural features may influence biological interactions, making it a candidate for further research in biochemical pathways.

Medicine

This compound is being investigated as a precursor for pharmaceutical compounds. Its unique structure may confer specific therapeutic properties, warranting exploration in drug development.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals and materials, underscoring its versatility.

Biological Activities

Recent studies have highlighted several biological activities associated with this compound:

Antioxidant Activity

Research indicates that compounds with methoxy substitutions exhibit significant radical scavenging abilities. For instance, derivatives have shown antioxidant activities surpassing those of ascorbic acid, measured using the DPPH radical scavenging assay.

Anticancer Activity

In vitro studies using the MTT assay demonstrate that this compound exhibits selective cytotoxicity against various cancer cell lines, including human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cells. Results suggest a greater efficacy against U-87 cells.

Antimicrobial Activity

The compound has shown promising antimicrobial properties against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate effective antibacterial action against strains like Staphylococcus aureus and Escherichia coli.

Case Studies and Research Findings

-

Anticancer Activity Study :

- A series of propanamide derivatives were tested for anticancer properties, revealing that structural modifications significantly influenced cytotoxicity profiles.

-

Antioxidant Efficacy Comparison :

- Comparative studies indicated that certain derivatives exhibited antioxidant activities comparable to standard antioxidants such as vitamin C.

-

Antimicrobial Testing :

- In vitro testing against various pathogens demonstrated potent antimicrobial effects, supporting the potential use of these compounds as therapeutic agents.

Summary Table of Biological Activities

| Biological Activity | Method Used | Observations |

|---|---|---|

| Antioxidant | DPPH Assay | Activities 1.4 times higher than ascorbic acid |

| Anticancer | MTT Assay | Greater cytotoxicity against U-87 cells |

| Antimicrobial | MIC Testing | Effective against Staphylococcus aureus and Escherichia coli |

Mécanisme D'action

The mechanism of action of (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide involves its interaction with nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, facilitating the formation of new bonds. The methoxybenzyl group can undergo oxidation, influencing the compound’s reactivity and stability.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Methoxybenzyl chloride: Similar in structure but lacks the amide group.

4-Methoxybenzoyl chloride: Contains a carbonyl chloride group instead of an amide.

N-(4-Methoxybenzyl)acetamide: Similar amide structure but without the bromine atom.

Activité Biologique

(R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer, antioxidant, and antimicrobial properties. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound this compound features a bromine atom and a methoxybenzyl group attached to a propanamide backbone. The presence of these functional groups is believed to influence its biological activities significantly.

Antioxidant Activity

Antioxidant activity is one of the key biological properties attributed to this compound. Studies have demonstrated that compounds with similar structures exhibit significant radical scavenging abilities. For instance, derivatives containing methoxy groups have shown enhanced antioxidant properties compared to their non-methoxylated counterparts.

- DPPH Radical Scavenging Assay : This assay is commonly employed to evaluate the antioxidant capacity of compounds. For example, certain derivatives of propanamide with methoxy substitutions have been reported to exhibit antioxidant activities that are 1.4 times higher than that of ascorbic acid, a well-known antioxidant .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro assays against different cancer cell lines.

- Cell Line Studies : The MTT assay has been utilized to assess cytotoxicity against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines. Results indicate that compounds similar to this compound show greater cytotoxicity against U-87 cells compared to MDA-MB-231 cells, suggesting selective efficacy against certain tumor types .

Antimicrobial Activity

The antimicrobial properties of this compound are also noteworthy. Research indicates that compounds with bromo and methoxy substitutions can exhibit varying degrees of antibacterial and antifungal activities.

- Spectrum of Activity : Compounds structurally related to this compound have been tested against both Gram-positive and Gram-negative bacteria, showing promising results. For instance, some derivatives have demonstrated minimum inhibitory concentration (MIC) values indicating effective antibacterial action against strains such as Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

Several case studies highlight the biological activity of related compounds:

- Study on Anticancer Activity : A focused series of propanamide derivatives were tested for their anticancer properties, revealing that modifications in the structure significantly affected their cytotoxicity profiles .

- Antioxidant Efficacy Comparison : A comparative study showed that certain derivatives exhibited antioxidant activities comparable to or exceeding those of standard antioxidants like vitamin C .

- Antimicrobial Testing : In vitro testing against various pathogens indicated that some derivatives had potent antimicrobial effects, supporting their potential as therapeutic agents .

Summary Table of Biological Activities

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for (R,S)-2-Bromo-N-(4-methoxybenzyl)propanamide?

The compound is synthesized via nucleophilic substitution or condensation reactions. A common method involves reacting 2-bromopropanoyl chloride with 4-methoxybenzylamine in anhydrous dichloromethane or ethanol under inert conditions (N₂ atmosphere). For instance, a 41% yield was achieved using 4-methoxybenzylamine (0.50 mmol) in ethanol at room temperature, followed by purification via column chromatography (EtOAc/hexane) . Alternative routes include coupling brominated intermediates with activated esters (e.g., thioamide derivatives) under basic conditions (NaH or K₂CO₃) .

Q. How is the compound characterized structurally?

Key techniques include:

- NMR Spectroscopy : H-NMR (CDCl₃) typically shows peaks at δ 4.72 (q, 1H, CH-Br), 4.42 (d, 2H, N-CH₂-Ar), and 3.80 (s, 3H, OCH₃) .

- Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 272.1 (M+H)+ .

- X-ray Crystallography : For enantiomeric resolution, single-crystal X-ray diffraction (using SHELX software) can determine absolute configuration, as seen in analogs like 2-bromo-N-(4-chlorophenyl)butanamide .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation (H315/H319) .

- Ventilation : Use fume hoods to avoid inhalation (H333) .

- Storage : Keep in a dry, cool environment (<25°C) in airtight containers to prevent degradation .

Advanced Research Questions

Q. How can enantiomeric purity of the (R,S)-mixture be resolved?

Chiral HPLC using columns like Chiralpak IA/IB with hexane:isopropanol (90:10) mobile phase is effective. Alternatively, recrystallization with chiral auxiliaries (e.g., L-tartaric acid) can separate enantiomers. For structural confirmation, X-ray crystallography (via SHELXL) or vibrational circular dichroism (VCD) is recommended .

Q. What catalytic applications does this compound enable?

The bromine atom serves as a leaving group in cross-coupling reactions (e.g., Suzuki-Miyaura). Analogous compounds, such as copper complexes of brominated propanamides, catalyze alcohol oxidations (e.g., 4-methoxybenzyl alcohol → 4-methoxybenzaldehyde) with high turnover numbers (TON > 500) .

Q. How to address contradictions in reported synthetic yields?

Discrepancies (e.g., 41% vs. lower yields) may arise from:

- Reagent purity : Impure 4-methoxybenzylamine reduces reactivity .

- Reaction conditions : Anhydrous solvents (e.g., EtOH vs. DCM) and temperature control (0°C vs. RT) impact nucleophilic substitution efficiency .

- Workup methods : Column chromatography (silica gel, 60–120 mesh) vs. recrystallization affects recovery .

Q. What computational tools aid in understanding its reactivity?

Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict electrophilic sites (C-Br bond) and transition states for substitution reactions. Molecular docking studies (AutoDock Vina) can model interactions with biological targets, such as enzyme active sites .

Q. Methodological Recommendations

- Crystallography : Use SHELXL for refinement and ORTEP-3 for visualization to resolve twinning or disorder in crystal structures .

- Reaction Optimization : Apply Design of Experiments (DoE) to evaluate solvent, temperature, and stoichiometry effects on yield .

- Toxicity Screening : Follow OECD guidelines for in vitro assays (e.g., Ames test) to assess mutagenicity potential .

Propriétés

IUPAC Name |

2-bromo-N-[(4-methoxyphenyl)methyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-8(12)11(14)13-7-9-3-5-10(15-2)6-4-9/h3-6,8H,7H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUWQCNGWBKXWCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC1=CC=C(C=C1)OC)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80931606 | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142713-63-1 | |

| Record name | Propanamide, 2-bromo-N-((4-methoxyphenyl)methyl)-, (+-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142713631 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-N-[(4-methoxyphenyl)methyl]propanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80931606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.